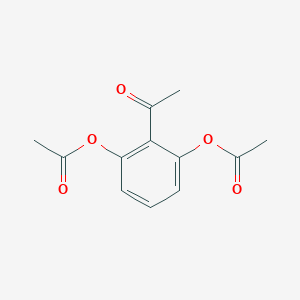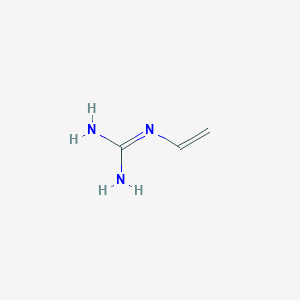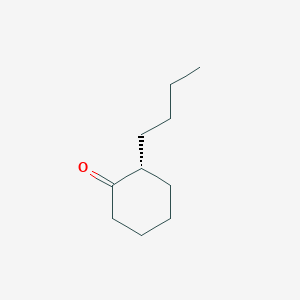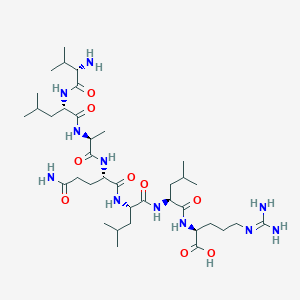
6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione is a compound of significant interest in the field of organic chemistry This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazine derivatives. Subsequent functionalization at the 6-position with an aminomethyl group can be achieved through nucleophilic substitution reactions using appropriate aminating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce phthalazine diols.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic uses is ongoing.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling cascades.
Comparación Con Compuestos Similares
Phthalazine: A parent compound with a similar bicyclic structure but lacking the aminomethyl group.
Hydrazinophthalazine: Contains a hydrazine moiety instead of an aminomethyl group.
Phthalazine-1,4-dione: Lacks the aminomethyl substitution but shares the core structure.
Uniqueness: 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both the aminomethyl group and the dihydrophthalazine-1,4-dione moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
186350-16-3 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
6-(aminomethyl)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C9H9N3O2/c10-4-5-1-2-6-7(3-5)9(14)12-11-8(6)13/h1-3H,4,10H2,(H,11,13)(H,12,14) |
Clave InChI |
WSPYANQWGSCNMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CN)C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)

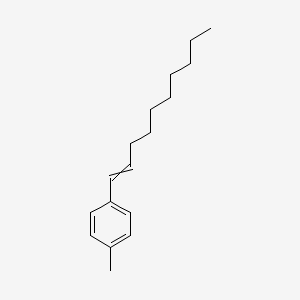
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
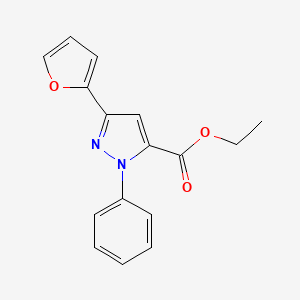

![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
